molecular formula C20H22N2O4S B6119194 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide

Cat. No.: B6119194
M. Wt: 386.5 g/mol
InChI Key: MYGZRAACDCICHL-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide is a complex organic compound featuring a quinoline moiety, a sulfonyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling with Tetrahydrofuran Derivative: The sulfonylated quinoline is coupled with a tetrahydrofuran carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The sulfonyl group can interact with active sites of enzymes, potentially leading to the inhibition of enzymatic activity, which is valuable in drug development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for the treatment of diseases where enzyme inhibition is beneficial, such as certain cancers or inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide exerts its effects involves the interaction of the sulfonyl group with the active sites of target enzymes. This interaction can lead to the inhibition of enzyme activity by blocking the substrate binding or altering the enzyme’s conformation. The quinoline moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide
  • N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]propionamide

Uniqueness

Compared to similar compounds, N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide is unique due to the presence of the tetrahydrofuran ring, which can impart different solubility and stability properties. This structural difference can influence the compound’s biological activity and its suitability for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(19-8-4-14-26-19)21-16-9-11-17(12-10-16)27(24,25)22-13-3-6-15-5-1-2-7-18(15)22/h1-2,5,7,9-12,19H,3-4,6,8,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGZRAACDCICHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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